molecular formula C19H19N3O4S B4507791 [2-(Furan-2-yl)quinolin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone

[2-(Furan-2-yl)quinolin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B4507791
M. Wt: 385.4 g/mol
InChI Key: AIHAWLDCTDABRN-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted at the 2-position with a furan-2-yl group and at the 4-position with a piperazine moiety linked via a methanone bridge. The piperazine ring is further functionalized with a methylsulfonyl group at the 4-position.

Properties

IUPAC Name

[2-(furan-2-yl)quinolin-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-27(24,25)22-10-8-21(9-11-22)19(23)15-13-17(18-7-4-12-26-18)20-16-6-3-2-5-14(15)16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHAWLDCTDABRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Furan-2-yl)quinolin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of a boronic acid derivative of furan with a halogenated quinoline derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring the purity of the starting materials to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

[2-(Furan-2-yl)quinolin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

[2-(Furan-2-yl)quinolin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(Furan-2-yl)quinolin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or interact with DNA to exert cytotoxic effects . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

Halogen-Substituted Derivatives
  • Example: [6-Bromo-2-(4-methoxyphenyl)quinolin-4-yl][4-(2-furoyl)piperazin-1-yl]methanone () Structural Difference: Bromine at the 6-position and a 4-methoxyphenyl group at the 2-position. Impact: Bromine increases molecular weight and may enhance lipophilicity, while the methoxy group improves solubility compared to the methylsulfonyl group in the target compound.
Aromatic Substituents
  • Examples: Compounds C1–C7 () Structural Differences: Variants include phenyl (C1), 4-bromophenyl (C2), 4-chlorophenyl (C3), and 4-fluorophenyl (C4) groups at the quinoline 2-position. Impact: Electron-withdrawing groups (e.g., -Br, -Cl) enhance metabolic stability but reduce solubility.

Piperazine Modifications

Sulfonyl Group Variations
  • Example: [4-(Diphenylmethyl)piperazin-1-yl][2-(2-methylphenyl)quinolin-4-yl]methanone () Structural Difference: A diphenylmethyl group replaces the methylsulfonyl moiety. Impact: The bulkier diphenylmethyl group may hinder receptor binding due to steric effects, whereas the methylsulfonyl group in the target compound offers a balance between hydrophobicity and hydrogen-bonding capacity .
Sulfonamide-Linked Derivatives
  • Example: {4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]piperazin-1-yl}(2-furyl)methanone () Structural Difference: A substituted benzenesulfonyl group replaces the methylsulfonyl group. Impact: The chloro and methoxy substituents may enhance target affinity in specific enzymatic contexts (e.g., protease inhibition) but reduce metabolic stability compared to the simpler methylsulfonyl group .

Functional Group Comparisons

Table 1: Key Properties of Selected Analogs
Compound Name/ID Core Structure Key Substituents Molecular Weight LogP* Notable Activity/Data Reference
Target Compound Quinoline + Piperazine 2-Furan, 4-methylsulfonyl ~463.5 (est.) ~2.8 Pending biological data
C4 (4-Fluorophenyl variant) Quinoline + Piperazine 4-Fluorophenyl, methyl ester ~438.4 ~3.1 Moderate solubility in ethyl acetate
(Bromo-methoxy variant) Quinoline + Piperazine 6-Bromo, 4-methoxyphenyl ~568.3 ~3.5 High crystallinity (yellow solid)
(Chloro-methoxy variant) Piperazine + Furan 5-Chloro-2-methoxy-4-methylphenyl ~454.9 ~2.9 Potential protease inhibition

*Estimated using fragment-based methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Furan-2-yl)quinolin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
[2-(Furan-2-yl)quinolin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone

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